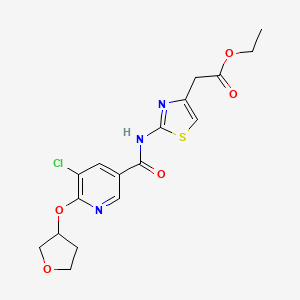![molecular formula C16H16N2O3S3 B2946741 5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one CAS No. 298215-77-7](/img/structure/B2946741.png)
5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one (5-CNTMT) is a novel thiazolidinone compound that is currently being studied for its potential uses in scientific research. This compound has been studied for its potential applications in various areas such as drug delivery, drug design, and cancer research.
Mecanismo De Acción
The mechanism of action of 5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood. However, it is believed to act as a prodrug, which is a compound that is metabolized in the body to produce an active drug. It is believed that this compound is metabolized in the body to produce a thiazolidinone derivative, which is then further metabolized to produce an active drug. This active drug is then believed to interact with various targets in the body to produce its desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-cancer properties in laboratory studies. It has also been shown to have antioxidant and neuroprotective effects in animal studies. In addition, it has been shown to have anti-diabetic and anti-obesity effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and can be used in a wide range of laboratory experiments. The main limitation of this compound is that it is not yet fully understood and its mechanism of action is not yet fully understood.
Direcciones Futuras
The potential future directions for 5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one are numerous. Further research could be conducted to better understand its mechanism of action and to identify new potential applications. It could also be studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and obesity. In addition, it could be studied for its potential use in drug delivery systems and drug design. Finally, it could be studied for its potential use as a scaffold for the development of new drugs.
Métodos De Síntesis
The synthesis of 5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a multi-step process that involves the use of several different chemical reagents. The first step involves the reaction of 4-cyclohexylthio-3-nitrophenylmethylene (CNTM) with thionyl chloride in anhydrous dichloromethane. This reaction produces the intermediate compound 5-chloro-2-thioxo-1,3-thiazolidin-4-one (5-CTT). This intermediate compound is then reacted with cyclohexanethiol in the presence of a base, such as sodium hydroxide, to produce the desired this compound.
Aplicaciones Científicas De Investigación
5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various areas of scientific research. It has been studied for its potential use in drug delivery systems, drug design, and cancer research. In drug delivery systems, this compound can be used as a drug carrier to help improve the solubility and bioavailability of drugs. It has also been studied for its potential use in drug design as a scaffold for the development of new drugs. In cancer research, this compound has been studied for its potential use in the treatment of various types of cancer.
Propiedades
IUPAC Name |
(5E)-5-[(4-cyclohexylsulfanyl-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S3/c19-15-14(24-16(22)17-15)9-10-6-7-13(12(8-10)18(20)21)23-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,17,19,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSOLTGELRGKFN-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=S)S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-butoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2946660.png)
![methyl 5-(((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2946662.png)



![N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2946666.png)

![6-imino-2-oxo-1-phenyl-5-{[(E)-2-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2946670.png)
![6-Oxa-7lambda6-thia-8-azaspiro[3.5]nonane 7,7-dioxide](/img/structure/B2946672.png)
![2-(1,2-Benzoxazol-3-yl)-1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2946678.png)


